Ascr#18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

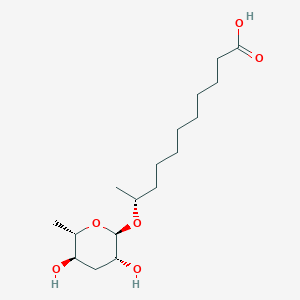

(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O6/c1-12(9-7-5-3-4-6-8-10-16(20)21)22-17-15(19)11-14(18)13(2)23-17/h12-15,17-19H,3-11H2,1-2H3,(H,20,21)/t12-,13+,14-,15-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWSOYISAIFOZ-JRBZFYFNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCCCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Ecology of Ascr#18: A Technical Overview for Researchers

An In-depth Guide to the Structure, Function, and Analysis of a Key Nematode Signaling Molecule

Ascr#18, a member of the ascaroside family of nematode-derived signaling molecules, has emerged as a pivotal compound in the study of inter-kingdom communication and plant immunity. Initially identified as a component of nematode pheromone systems, this compound is now recognized as the first Nematode-Associated Molecular Pattern (NAMP) that can elicit broad-spectrum disease resistance in plants.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and analytical methodologies related to this compound, tailored for researchers in the fields of chemical biology, plant science, and drug development.

Chemical Structure and Properties of this compound

This compound is a glycoside composed of the dideoxy sugar ascarylose linked to a fatty acid-derived side chain. Its systematic IUPAC name is (10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid.[4] The molecule's amphiphilic nature, conferred by the hydrophilic sugar moiety and the lipophilic side chain, is crucial for its biological activity.

Below is a simplified 2D representation of the chemical structure of this compound, generated using the DOT language.

Caption: A simplified diagram illustrating the key components of the this compound molecule.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C17H32O6 | [4][5][6] |

| Molecular Weight | 332.43 g/mol | [4][5][6] |

| CAS Number | 1355681-10-5 | [5][7] |

| Solubility | Soluble in DMSO (120 mg/mL) | [5][8] |

| Biological Concentration for Plant Response | Picomolar to micromolar range | [3] |

Biological Function and Signaling Pathways

This compound is a potent elicitor of plant defense responses, conferring resistance against a wide array of pathogens including viruses, bacteria, fungi, and other nematodes.[1][3][7] This protective effect is initiated through the plant's innate immune system, which recognizes this compound as a molecular signature of nematode presence.

Plant Immune Activation

In plants, this compound is perceived by the leucine-rich repeat (LRR) receptor protein NILR1, which triggers a cascade of downstream signaling events characteristic of Pattern-Triggered Immunity (PTI).[2][9] This signaling pathway involves the activation of mitogen-activated protein kinases (MAPKs) and the induction of defense-related hormones such as salicylic acid (SA) and jasmonic acid (JA).[1][3] The activation of these pathways leads to the expression of defense-related genes, such as PR1 and PDF1.2, and the accumulation of antimicrobial compounds.[3][10]

Caption: this compound-induced Pattern-Triggered Immunity (PTI) in plants.

Auxin Signaling Repression: An Alternative Defense Mechanism

Recent studies have revealed a novel defense mechanism activated by this compound that operates independently of the canonical PTI pathway.[2][9] This mechanism involves the repression of auxin transport and signaling.[2][9] By downregulating auxin-related genes, such as the influx carrier AUX1, this compound interferes with the establishment of nematode feeding sites, which are highly dependent on auxin signaling.[2][9] This mode of action provides an additional layer of defense against parasitic nematodes.

Metabolic Conversion in Plants

Plants are not passive recipients of the this compound signal. They can metabolically alter this compound through the peroxisomal β-oxidation pathway, converting it into shorter-chain ascarosides like ascr#9.[2][11][12] This metabolic editing is significant, as ascr#9 has been shown to act as a nematode repellent, actively deterring nematodes from the plant.[2]

Caption: Metabolic conversion of this compound to Ascr#9 in plants leads to nematode repellence.

Experimental Protocols

Ascaroside Extraction and Analysis

The analysis of ascarosides from biological samples is typically performed using liquid chromatography-mass spectrometry (LC-MS).[13][14][15]

Protocol for Ascaroside Extraction from Nematode Culture Medium:

-

Culture Growth: Grow nematodes in a liquid culture medium for a specified period (e.g., 7-9 days).[14][16]

-

Harvesting: Separate the nematodes from the culture medium by centrifugation.

-

Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge to capture the lipophilic ascarosides.

-

Elution: Elute the ascarosides from the cartridge using a solvent with higher organic content, such as methanol.

-

Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis.

LC-MS Analysis:

-

Column: A C18 reversed-phase column is commonly used for separation.[16]

-

Mobile Phase: A gradient of water and acetonitrile, often with a formic acid modifier, is employed.

-

Mass Spectrometry: Detection is typically performed using an electrospray ionization (ESI) source, operating in either positive or negative ion mode.[13][15] Ascarosides can be identified and quantified by comparing their retention times and mass-to-charge ratios (m/z) to synthetic standards.[14]

Plant Immunity Assays

Protocol for Testing this compound-Induced Pathogen Resistance:

-

Plant Growth: Grow plants (e.g., Arabidopsis thaliana, tomato) under controlled conditions.

-

This compound Treatment: Treat the plant roots by immersing them in a solution containing this compound at a specific concentration (e.g., 1 µM) for 24 hours.[3] Control plants are treated with a mock solution.

-

Pathogen Inoculation: Inoculate the leaves of both treated and control plants with a pathogen (e.g., Pseudomonas syringae).[3]

-

Disease Assessment: Monitor the development of disease symptoms over several days. Quantify pathogen growth by, for example, counting bacterial colony-forming units.

-

Gene Expression Analysis (RT-qPCR): Harvest plant tissue at various time points after treatment to analyze the expression of defense-related genes. Total RNA is extracted, converted to cDNA, and used for quantitative real-time PCR with primers specific to genes of interest (e.g., PR1, PDF1.2).[2][3]

Caption: Experimental workflow for assessing this compound-induced pathogen resistance in plants.

Conclusion

This compound is a multifaceted signaling molecule with significant implications for both nematode biology and plant-pathogen interactions. Its ability to activate robust defense responses in a wide range of plants makes it a promising candidate for the development of novel, environmentally friendly crop protection strategies. The detailed understanding of its chemical structure, biological function, and the signaling pathways it modulates provides a solid foundation for future research and application in agriculture and beyond. The experimental protocols outlined in this guide offer a starting point for researchers aiming to investigate the fascinating world of ascaroside-mediated chemical communication.

References

- 1. researchgate.net [researchgate.net]

- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Npc322524 | C17H32O6 | CID 71514784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. This compound|1355681-10-5|COA [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modular and scalable synthesis of nematode pheromone ascarosides: implications in eliciting plant defense response - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

Ascr#18: A Nematode-Derived Elicitor Forging Plant Immunity Through a Dual Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ascaroside#18 (ascr#18), a conserved signaling molecule from the ascaroside family of nematode pheromones, has emerged as a potent elicitor of plant defense responses.[1] This technical guide delves into the intricate mechanisms by which this compound activates plant immunity, providing a comprehensive overview for researchers and professionals in plant science and drug development. This compound perception in plants triggers a sophisticated, dual-pronged defense strategy, encompassing both canonical pattern-triggered immunity (PTI) and a novel, non-canonical pathway that suppresses auxin signaling. This multifaceted approach offers broad-spectrum resistance against a wide array of pathogens and pests, including viruses, bacteria, fungi, oomycetes, and nematodes.[1][2]

Core Mechanisms of this compound Action

This compound acts as a Nematode-Associated Molecular Pattern (NAMP), a molecular signature that alerts the plant to the presence of potential threats.[1][3] The plant's recognition of this compound initiates at least two distinct signaling cascades, providing a robust and multi-layered defense response.

Canonical Pattern-Triggered Immunity (PTI) via NILR1 Perception

One of the primary mechanisms of this compound action is through the activation of a classical PTI pathway. This is initiated by the direct binding of this compound to the leucine-rich repeat receptor-like kinase (LRR-RLK) NEMATODE-INDUCED LRR-RLK1 (NILR1) .[3] This recognition event triggers a cascade of downstream signaling events characteristic of PTI:

-

Activation of Mitogen-Activated Protein Kinases (MAPKs): this compound perception leads to the rapid activation of MAPKs, key signaling components in plant immunity.[1][4]

-

Induction of Phytohormone Signaling: The signaling cascade involves the salicylic acid (SA) and jasmonic acid (JA) pathways, two crucial hormonal signaling networks that regulate plant defense against biotrophic and necrotrophic pathogens, respectively.[1][5]

-

Transcriptional Reprogramming: The activation of these pathways leads to the upregulation of defense-related genes, such as PR-1, PDF1.2, FRK1, AOS, and PR4, fortifying the plant's defense arsenal.[1][4][5]

This NILR1-dependent pathway culminates in enhanced resistance to a broad spectrum of pathogens.[3]

Non-Canonical, NILR1-Independent Suppression of Auxin Signaling

Intriguingly, this compound also triggers a novel, non-canonical defense mechanism that operates independently of the NILR1 receptor.[5][6] This pathway is characterized by the suppression of auxin transport and signaling.[5][7] Auxin is a critical plant hormone that nematodes manipulate to induce the formation of specialized feeding sites.[5] By downregulating auxin-related genes, this compound disrupts the establishment of these feeding structures, thereby inhibiting nematode parasitism.[5][6]

Key features of this non-canonical pathway include:

-

No Reactive Oxygen Species (ROS) Burst: Unlike typical PTI responses, this pathway does not involve a rapid production of ROS.[6][7]

-

No Defense-Related Growth Inhibition: this compound-mediated resistance through this pathway does not come at the cost of plant growth, a common trade-off in plant defense.[6][7]

-

Independence from Peroxisomal β-oxidation: The conversion of this compound to the shorter-chain ascr#9, which acts as a nematode repellent, is not required for this auxin-suppressing defense mechanism.[5][6]

Transcriptome analysis has revealed that this compound treatment leads to the downregulation of auxin influx carriers like AUX1 and auxin-responsive genes such as SAUR69 and IAA27.[5][6] This targeted suppression of auxin signaling represents a unique strategy to combat biotrophic pathogens that rely on manipulating host developmental pathways.

Quantitative Data on this compound-Induced Resistance

The following tables summarize the quantitative effects of this compound treatment on pathogen and nematode resistance across various plant species, as reported in the cited literature.

Table 1: Effect of this compound on Nematode Infection

| Plant Species | Nematode Species | This compound Concentration | Reduction in Infection | Reference |

| Arabidopsis thaliana | Heterodera schachtii (cyst nematode) | 10 nM | Significant reduction in female nematodes | [1] |

| Arabidopsis thaliana | Meloidogyne incognita (root-knot nematode) | 10 nM | Significant reduction in infection | [1] |

| Arabidopsis thaliana | Heterodera schachtii | 1 µM, 10 µM, 100 µM | Significant reduction in female and total nematodes | [5] |

Table 2: Effect of this compound on Microbial Pathogen Infection

| Plant Species | Pathogen Species | This compound Concentration | Reduction in Disease/Pathogen Growth | Reference |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM (root treatment) | Reduced bacterial growth | [1] |

| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM (root treatment) | Enhanced resistance, reduced viral coat protein | [1] |

| Wheat (Triticum aestivum) | Puccinia triticina (leaf rust) | 0.01 nM - 10 µM (foliar spray) | Reduction in rust pustules | [8][9] |

| Soybean | Viral, bacterial, and oomycete pathogens | Low nM to low µM | Partial to strong protection | [2] |

| Maize, Rice, Wheat | Various pathogens | Low nM to low µM | Partial to strong protection | [2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in the literature.

This compound Treatment of Plants

-

Root Application: Arabidopsis thaliana seedlings are typically grown on sterile agar plates or in a hydroponic system. For treatment, this compound is added to the liquid medium or the surface of the agar to the desired final concentration (e.g., 10 nM to 100 µM). Plants are incubated for a specified period (e.g., 24 hours) before pathogen inoculation.[1][5]

-

Foliar Application: For pathogens that infect aerial tissues, a solution of this compound in water, often with a surfactant like Silwet L-77 (e.g., 0.01%), is sprayed onto the leaves until runoff. Plants are then kept under controlled conditions for a set time (e.g., 24 hours) prior to inoculation.[8][9]

Nematode Infection Assays

-

Cyst Nematode (Heterodera schachtii) Infection: this compound-pretreated and control plants are inoculated with a suspension of second-stage juveniles (J2s) of H. schachtii. The number of female nematodes (cysts) on the roots is counted under a stereomicroscope at a specific time point post-inoculation (e.g., 12-14 days).[1][5]

-

Root-Knot Nematode (Meloidogyne incognita) Infection: Pre-treated plant roots are inoculated with M. incognita J2s. Infection is assessed by counting the number of galls or egg masses on the roots after a defined period.[1]

Quantitative RT-PCR for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from this compound-treated and mock-treated plant tissues at various time points using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The relative expression levels of target defense genes (e.g., PR-1, PDF1.2, AUX1, SAUR69) are quantified using a qPCR machine with SYBR Green or a probe-based detection method. A housekeeping gene (e.g., UBQ10 or β-tubulin) is used as an internal control for normalization.[4][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying this compound's effects.

Caption: Dual signaling pathways of this compound in plant immunity.

Caption: General experimental workflow for this compound studies.

References

- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Ascaroside#18 (Ascr#18) Signaling Pathway in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Ascr#18 signaling pathway in the model plant Arabidopsis thaliana. This compound, a nematode-derived ascaroside, acts as a potent elicitor of plant defense responses, offering novel avenues for the development of sustainable crop protection strategies. This document details the molecular mechanisms of this compound perception and downstream signaling, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of the signaling cascade.

Core Signaling Pathway

This compound triggers a unique defense signaling pathway in Arabidopsis thaliana that diverges from classical pattern-triggered immunity (PTI). While recognized as a Nematode-Associated Molecular Pattern (NAMP), this compound does not typically induce hallmark PTI responses such as a reactive oxygen species (ROS) burst or defense-related growth inhibition[1][2]. The signaling cascade involves both receptor-dependent and -independent mechanisms, culminating in the suppression of auxin signaling, a novel strategy for plant defense against nematodes.

The primary receptor for this compound is the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1 (NEMATODE-INDUCED LRR-RLK1)[1][2][3]. Binding of this compound to NILR1 is believed to initiate a signaling cascade that contributes to plant immunity[3][4]. However, a crucial aspect of this compound signaling is the NILR1-independent repression of auxin-related genes[2][5]. This auxin suppression pathway is considered a key mechanism for the enhanced resistance to nematodes observed upon this compound treatment[1][5].

Earlier studies also suggested the involvement of mitogen-activated protein kinase (MAPK) cascades and the phytohormones salicylic acid (SA) and jasmonic acid (JA) in the this compound-induced defense response[6].

Signaling Pathway Diagram

Caption: this compound signaling in Arabidopsis thaliana.

Quantitative Data

The following tables summarize key quantitative findings from studies on this compound signaling in Arabidopsis thaliana.

Table 1: Effect of this compound Treatment on Nematode Infection

| This compound Concentration (µM) | Pathogen | Effect on Infection | Reference |

| 0.001, 0.01, 1 | Heterodera schachtii | Significant reduction in the number of females and total nematodes. | [2] |

| 0.01 | Heterodera schachtii | Significant reduction in infection. | [7] |

| 0.01 | Meloidogyne incognita | Significant reduction in gall formation. | [7] |

Table 2: Relative Gene Expression Changes in Arabidopsis Roots Upon this compound Treatment

| Gene | Treatment | Fold Change (vs. Mock) | Genotype | Reference |

| AUX1 | 1 µM this compound | ~0.5 | Col-0 | [2] |

| AUX1 | 1 µM this compound | ~0.6 | nilr1 | [2] |

| IAA27 | 1 µM this compound | ~0.4 | Col-0 | [2] |

| IAA27 | 1 µM this compound | ~0.5 | nilr1 | [2] |

| SAUR69 | 1 µM this compound | ~0.3 | Col-0 | [2] |

| SAUR69 | 1 µM this compound | ~0.4 | nilr1 | [2] |

| GH3.6 | 1 µM this compound | ~0.7 | Col-0 | [2] |

| GH3.6 | 1 µM this compound | ~0.8 | nilr1 | [2] |

Note: Fold change values are estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. This compound Treatment of Arabidopsis thaliana Seedlings

This protocol is adapted for general gene expression analysis and phenotypic assays.

-

Plant Growth: Grow Arabidopsis thaliana seedlings on a suitable sterile medium (e.g., half-strength Murashige and Skoog [MS] medium) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

Treatment: For root treatment, apply a solution of this compound in sterile water to the growth medium to achieve the desired final concentration (e.g., 1 µM). For mock treatment, use sterile water.

-

Incubation: Incubate the treated seedlings for the desired duration (e.g., 24 hours for gene expression analysis).

-

Harvesting: Harvest the appropriate tissue (e.g., roots, whole seedlings) and immediately freeze in liquid nitrogen for subsequent analysis.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of auxin-related genes.

-

RNA Extraction: Extract total RNA from frozen, ground plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target genes (AUX1, IAA27, SAUR69) and a reference gene (e.g., UBQ10).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow for qRT-PCR

Caption: Workflow for qRT-PCR analysis.

3. Promoter-Reporter (GUS) Assay for Auxin-Responsive Genes

This protocol is designed to visualize the activity of auxin-responsive promoters in response to this compound.

-

Plant Material: Use transgenic Arabidopsis thaliana lines expressing the β-glucuronidase (GUS) reporter gene under the control of an auxin-responsive promoter (e.g., proAUX1::GUS).

-

This compound Treatment: Treat seedlings as described in Protocol 1.

-

GUS Staining:

-

Harvest whole seedlings or roots and place them in a GUS staining solution (containing X-Gluc).

-

Infiltrate the staining solution into the tissue using a vacuum.

-

Incubate the samples at 37°C until a blue color develops.

-

Clear the chlorophyll from the tissue by incubating in 70% ethanol.

-

-

Microscopy: Observe and document the GUS staining pattern using a light microscope.

4. Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

This protocol can be used to test for the interaction between NILR1 and other proteins.

-

Protein Extraction: Extract total protein from Arabidopsis tissue expressing a tagged version of the protein of interest (e.g., NILR1-GFP) using a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Incubate the protein extract with an antibody specific to the tag (e.g., anti-GFP).

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against the protein of interest and its potential interacting partners.

-

Logical Relationship for Co-IP

Caption: Logical flow of a Co-IP experiment.

This technical guide provides a comprehensive foundation for understanding and investigating the this compound signaling pathway in Arabidopsis thaliana. The unique mechanism of auxin suppression highlights a novel aspect of plant-nematode interactions and presents exciting opportunities for the development of innovative pest control strategies.

References

- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Ascr#18: A Dual-Pronged Approach to Inducing Systemic Resistance in Plants

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ascaroside #18 (ascr#18), a conserved signaling molecule from a family of nematode pheromones, has emerged as a potent elicitor of systemic resistance in a wide array of plants.[1] This glycolipid, secreted by plant-parasitic nematodes, is recognized by plants as a Nematode-Associated Molecular Pattern (NAMP), triggering a robust immune response.[2][3] Research has unveiled a fascinating dual mechanism through which this compound orchestrates plant defense, offering promising avenues for the development of novel, broad-spectrum crop protection strategies. This technical guide synthesizes the current understanding of this compound-induced systemic resistance, presenting key data, experimental methodologies, and signaling pathway visualizations.

The Canonical Pathway: Pattern-Triggered Immunity

The primary and most well-characterized mechanism of this compound-induced resistance aligns with the classical model of Pattern-Triggered Immunity (PTI). This pathway is initiated by the perception of this compound, leading to the activation of downstream defense signaling cascades.

Signaling Pathway

The perception of this compound as a NAMP initiates a signaling cascade that involves the activation of mitogen-activated protein kinases (MAPKs) and the induction of key defense-related phytohormone pathways, namely salicylic acid (SA) and jasmonic acid (JA).[1][3][4] The leucine-rich repeat receptor kinase NILR1 has been identified as a receptor for this compound, linking its perception to downstream PTI responses.[2][5] This signaling culminates in the expression of defense-related genes, leading to broad-spectrum resistance against a variety of pathogens.[1][4]

Experimental Evidence and Data

Treatment with this compound has been shown to confer resistance against a wide range of pathogens in various plant species. The effective concentrations typically range from the low nanomolar to the low micromolar.[1][4]

| Plant Species | Pathogen | This compound Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | Reduced bacterial growth | [4] |

| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM | Enhanced resistance, reduced viral coat protein | [4][6] |

| Arabidopsis thaliana | Heterodera schachtii (cyst nematode) | 10 nM - 1 µM | Reduced number of females and total nematodes, smaller females and syncytia | [6][7] |

| Arabidopsis thaliana | Meloidogyne incognita (root-knot nematode) | 10 nM | Significantly reduced infection | [6] |

| Tomato (Solanum lycopersicum) | Phytophthora infestans | 1 nM, 10 nM | Strong protection, reduction in sporangia number and lesion size | [6] |

| Wheat (Triticum aestivum) | Puccinia triticina (leaf rust) | 0.01 nM - 10 µM | Reduced number of rust pustules | [8] |

| Soybean | Viral, bacterial, and oomycete pathogens | Not specified | Enhanced resistance | [1] |

| Maize, Rice | Various pathogens | Not specified | Partial to strong protection | [1] |

Key Experimental Protocols

Pathogen Resistance Assays in Arabidopsis thaliana

-

Plant Growth: Arabidopsis thaliana seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

This compound Treatment: For root treatment, seedlings are transferred to a hydroponic system or plates containing sterile water supplemented with the desired concentration of this compound (e.g., 1 µM) for 24 hours prior to pathogen inoculation.[4] For leaf treatment, a solution of this compound is infiltrated into the leaves using a needleless syringe.[6]

-

Pathogen Inoculation:

-

Pseudomonas syringae: Bacterial suspensions are infiltrated into the abaxial side of the leaves. Bacterial growth is quantified at various days post-inoculation (dpi) by plating serial dilutions of leaf extracts.[4]

-

Turnip Crinkle Virus (TCV): Leaves are mechanically inoculated with TCV. Viral accumulation is assessed by immunoblot analysis of the viral coat protein at different dpi.[4]

-

Heterodera schachtii: A suspension of second-stage juvenile nematodes is inoculated onto the roots of seedlings. The number of female nematodes and the size of syncytia are quantified at 12-14 dpi using a stereomicroscope.[7]

-

-

Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is used to compare the pathogen susceptibility between this compound-treated and mock-treated plants.[7]

The Non-Canonical Pathway: Repression of Auxin Signaling

More recent findings have revealed a novel, non-canonical mechanism of this compound-induced resistance that operates independently of the classical PTI pathway. This pathway is characterized by the suppression of auxin signaling and is particularly effective against nematodes.

Signaling Pathway

This alternative defense strategy does not involve a reactive oxygen species (ROS) burst or defense-related growth inhibition, which are hallmarks of PTI.[2][5] Transcriptome analysis of Arabidopsis roots treated with this compound showed a significant downregulation of genes involved in auxin transport and signaling.[5][7] This suppression of auxin signaling is independent of the NILR1 receptor.[5] By repressing auxin signaling, this compound interferes with the nematode's ability to manipulate host developmental pathways for the formation of feeding sites.[2][5]

Experimental Evidence and Data

Transcriptome analysis of Arabidopsis roots treated with this compound revealed a significant downregulation of auxin-related genes. This effect was observed to be independent of the NILR1 receptor.[5]

| Gene | Function | Log2 Fold Change (this compound vs. mock) | Reference |

| AUX1 | Auxin influx carrier | Downregulated | [5] |

| SAUR69 | Auxin-responsive gene | Downregulated | [5] |

| IAA27 | Auxin-responsive gene | Downregulated | [5] |

| GH3.6 | Auxin-responsive gene | Downregulated | [7] |

Key Experimental Protocols

Transcriptome Analysis (RNA-Seq)

-

Plant Material and Treatment: Arabidopsis thaliana seedlings are grown hydroponically and treated with this compound (e.g., 1 µM) or a mock solution for a specified period (e.g., 24 hours). Root tissues are then harvested.

-

RNA Extraction and Library Preparation: Total RNA is extracted from the root samples using a commercial kit. RNA quality and quantity are assessed. RNA-Seq libraries are prepared following the manufacturer's instructions (e.g., Illumina TruSeq RNA Sample Preparation Kit).

-

Sequencing and Data Analysis: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq). The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then mapped to the Arabidopsis thaliana reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Gene Ontology (GO) enrichment analysis is conducted to identify over-represented biological processes in the set of differentially expressed genes.[5][7]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated and mock-treated plant tissues. First-strand cDNA is synthesized from the RNA templates using a reverse transcriptase.

-

PCR Amplification: qRT-PCR is performed using gene-specific primers for the target auxin-related genes and a reference gene (e.g., UBQ10) for normalization. The reaction is carried out in a real-time PCR system.

-

Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct method (2-ΔΔCt).[7]

Conclusion

This compound induces systemic resistance in plants through at least two distinct, yet potentially interconnected, mechanisms. The canonical PTI pathway provides broad-spectrum protection against a wide range of pathogens by activating conserved defense signaling cascades. In parallel, the non-canonical pathway, characterized by the suppression of auxin signaling, offers a more targeted defense strategy, particularly against nematodes that rely on manipulating host auxin pathways for successful parasitism. This dual-pronged approach highlights the sophistication of plant-nematode interactions and presents this compound as a highly promising candidate for the development of innovative and sustainable crop protection solutions. Further research into the interplay between these two pathways and the identification of the unknown receptor in the auxin-related pathway will undoubtedly unlock new possibilities for enhancing plant resilience.

References

- 1. researchgate.net [researchgate.net]

- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

Ascaroside #18: A Dual-Function Molecule in Nematode Communication and Plant Defense

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #18 (Ascr#18), a conserved signaling molecule within the ascaroside family of nematode pheromones, has emerged as a critical player in the intricate chemical dialogues between nematodes and their plant hosts. Initially identified for its role in mediating nematode behavior, recent discoveries have unveiled its unexpected and potent function as an elicitor of plant innate immunity. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, detailing its function in nematode communication, its mechanism of action in triggering plant defense responses, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in nematology, plant pathology, and drug development seeking to understand and harness the potential of this fascinating molecule.

The Role of this compound in Nematode Communication

Ascarosides are a class of glycolipid pheromones that regulate key aspects of nematode life, including mating, aggregation, and entry into the stress-resistant dauer larval stage. While the specific communicative functions of this compound are still being fully elucidated, evidence points to a context-dependent role in nematode attraction and repulsion.

Studies have shown that juvenile stages of some plant-parasitic nematodes are attracted to this compound, suggesting it may act as a cue for aggregation or host location.[1] Conversely, a mixture of this compound and its plant-metabolized derivative, ascaroside #9 (ascr#9), has been found to repel these same nematodes.[1] This suggests a sophisticated chemical communication system where the perception of this compound alone signals presence, while the combination with its metabolic byproduct indicates a host that has recognized the nematode threat and is mounting a defense, thus acting as a deterrent.

This compound as a Potent Elicitor of Plant Defense

This compound is recognized by plants as a Nematode-Associated Molecular Pattern (NAMP), triggering a robust defense response known as Pattern-Triggered Immunity (PTI).[2][3] This recognition confers broad-spectrum resistance against a wide array of pathogens, including nematodes, bacteria, viruses, fungi, and oomycetes, in diverse plant species such as Arabidopsis, tomato, potato, and barley.[4][5]

Signaling Pathways in Plant Defense Activation

The perception of this compound initiates a cascade of downstream signaling events, primarily through two interconnected pathways:

-

Canonical Pattern-Triggered Immunity (PTI) Pathway: this compound is perceived by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1.[2] This recognition leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the subsequent upregulation of defense genes associated with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[2][6] This pathway shares hallmarks with the perception of other well-characterized Microbe-Associated Molecular Patterns (MAMPs).

-

Auxin Signaling Repression Pathway: Intriguingly, this compound can also trigger a non-canonical immune response characterized by the suppression of auxin transport and signaling genes.[3] This mechanism is significant as many plant-parasitic nematodes manipulate host auxin signaling to facilitate the formation of feeding sites. By repressing auxin signaling, this compound interferes with nematode establishment and development. Notably, this pathway appears to be independent of the NILR1 receptor and does not involve a reactive oxygen species (ROS) burst, a typical feature of PTI.[3]

Plant Metabolism of this compound

Plants have evolved the ability to metabolize this compound into shorter-chain ascarosides, such as ascr#9, through the peroxisomal β-oxidation pathway.[3] Ascr#9 itself acts as a potent nematode repellent, adding another layer to the plant's defense strategy.[3] This metabolic conversion effectively turns a nematode signaling molecule into a defensive compound.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on plant defense responses as reported in the literature.

Table 1: Efficacy of this compound in Reducing Pathogen Infection

| Plant Species | Pathogen | This compound Concentration | Reduction in Infection | Reference |

| Arabidopsis thaliana | Heterodera schachtii | 10 nM | Significant reduction in nematode infection | [4] |

| Arabidopsis thaliana | Meloidogyne incognita | 10 nM | Significant reduction in nematode infection | [4] |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato | 1 µM | Reduced bacterial growth | [4] |

| Wheat (Triticum aestivum) | Puccinia triticina (Leaf Rust) | 0.01 nM - 1 µM | Significant reduction in rust pustules (up to 81%) | [7][8] |

| Tomato, Potato | Phytophthora infestans | Not specified | Enhanced resistance | [4] |

| Barley | Blumeria graminis f. sp. hordei | Not specified | Enhanced resistance | [7] |

Table 2: this compound-Induced Changes in Gene Expression

| Plant Species | Gene(s) | This compound Treatment | Fold Change | Signaling Pathway | Reference |

| Arabidopsis thaliana | AUX1, GH3.6, IAA27, SAUR69 | 1 µM, 6 hours | Downregulation | Auxin Signaling | [3] |

| Arabidopsis thaliana | PR1 | 1 µM | Upregulation | Salicylic Acid (SA) | [9] |

| Arabidopsis thaliana | PDF1.2, LOX2, AOS | 1 µM | Upregulation | Jasmonic Acid (JA) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Protocol 1: Ascaroside Extraction from Nematodes

This protocol is adapted from methods used for Caenorhabditis elegans and can be modified for plant-parasitic nematodes.

Materials:

-

Nematode cultures

-

S-complete medium

-

Ethanol

-

Centrifuge and centrifuge tubes

-

Lyophilizer

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Culture nematodes in liquid S-complete medium until the desired population density is reached.

-

Separate the nematodes from the culture medium by centrifugation.

-

Collect the supernatant (culture medium) and lyophilize it to dryness.

-

Extract the dried material with ethanol.

-

Evaporate the ethanol extract to dryness and redissolve the residue in water.

-

For purification, the aqueous extract can be passed through a C18 SPE cartridge, and ascarosides are eluted with a methanol-water gradient.

-

Analyze the fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of this compound.[2][5]

Protocol 2: Nematode Chemotaxis Assay

This assay is used to determine the attractive or repellent effect of this compound on nematodes.

Materials:

-

Agar plates (e.g., Nematode Growth Medium - NGM)

-

This compound stock solution

-

Control solution (solvent for this compound)

-

Synchronized population of nematodes

-

Microscope

Procedure:

-

Prepare chemotaxis assay plates with a defined agar medium.

-

On opposite sides of the plate, spot a small volume of the this compound solution and the control solution.

-

Place a population of synchronized nematodes at the center of the plate, equidistant from the two spots.

-

Incubate the plates for a defined period (e.g., 1-4 hours).

-

Count the number of nematodes that have migrated to the this compound spot and the control spot.

-

Calculate a chemotaxis index: (Number of nematodes at this compound - Number of nematodes at control) / (Total number of nematodes that moved from the origin). A positive index indicates attraction, while a negative index indicates repulsion.[10]

Protocol 3: Plant Treatment and Pathogen Infection Assay

This protocol describes the application of this compound to plants and subsequent challenge with a pathogen.

Materials:

-

Potted plants or seedlings grown on agar plates

-

This compound solution at desired concentrations

-

Mock solution (control)

-

Pathogen inoculum (e.g., nematode juveniles, bacterial suspension, fungal spores)

Procedure:

-

Root Treatment: For soil-grown plants, drench the soil with the this compound or mock solution. For plate-grown seedlings, transfer them to a liquid medium containing this compound or mock solution for a specified duration (e.g., 24 hours).[4]

-

Foliar Application: Spray the leaves of the plants with the this compound or mock solution until runoff.

-

Inoculation: After the pretreatment period, inoculate the plants with the pathogen. For nematodes, apply a suspension of infective juveniles to the soil or roots. For foliar pathogens, spray a suspension of bacteria or fungal spores onto the leaves.

-

Disease Assessment: Incubate the plants under conditions conducive to disease development. After a specific period, assess the level of infection. This can be done by counting nematode galls or cysts, measuring lesion size for fungal or bacterial pathogens, or quantifying pathogen biomass using qPCR.[6][7]

Protocol 4: MAPK Activation Assay

This assay detects the phosphorylation of MAP kinases in plant tissues upon this compound treatment, indicating the activation of the PTI pathway.

Materials:

-

Plant seedlings

-

This compound solution

-

Liquid nitrogen

-

Protein extraction buffer

-

Antibodies: anti-phospho-p44/42 MAPK (Erk1/2) antibody, secondary antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat plant seedlings with this compound or a mock solution for a short duration (e.g., 10-15 minutes).

-

Immediately freeze the tissue in liquid nitrogen.

-

Extract total proteins from the plant tissue using a suitable extraction buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with the anti-phospho-p44/42 MAPK antibody, which recognizes the activated (phosphorylated) forms of MAPKs.

-

Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. An increase in the signal in this compound-treated samples compared to the control indicates MAPK activation.[7][11]

Protocol 5: Analysis of Auxin-Responsive Gene Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to measure changes in the expression of auxin-related genes in response to this compound.

Materials:

-

Plant root tissue treated with this compound or mock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR machine and reagents (e.g., SYBR Green)

-

Primers for target auxin-responsive genes (e.g., AUX1, IAA27, SAUR69) and a reference gene.

Procedure:

-

Treat plant roots with this compound or a mock solution for the desired time (e.g., 6 hours).

-

Harvest the root tissue and immediately freeze it in liquid nitrogen.

-

Extract total RNA from the tissue using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for the target auxin-responsive genes and a stably expressed reference gene for normalization.

-

Calculate the relative fold change in gene expression in this compound-treated samples compared to the mock-treated samples using the ΔΔCt method.[3]

Visualizations

Signaling Pathways

Caption: Signaling pathways of this compound in nematode communication and plant defense.

Experimental Workflow: Plant Treatment and Infection Assay

Caption: General workflow for assessing this compound-induced plant resistance.

Conclusion

Ascaroside #18 stands at the crossroads of nematode chemical ecology and plant immunity, serving as a compelling example of the co-evolutionary arms race between plants and their pathogens. Its dual role as a nematode signaling molecule and a potent plant defense elicitor opens up exciting avenues for research and application. For drug development professionals, this compound and its derivatives present a novel class of natural compounds that could be developed into environmentally friendly biopesticides or plant immune-priming agents. A deeper understanding of its perception and signaling mechanisms in both nematodes and plants will be crucial for unlocking its full potential in sustainable agriculture and crop protection. This guide provides a foundational resource to stimulate and support further investigation into this remarkable molecule.

References

- 1. Current and emerging trends in techniques for plant pathogen detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. science.umd.edu [science.umd.edu]

- 3. researchgate.net [researchgate.net]

- 4. quantalab.ias.csic.es [quantalab.ias.csic.es]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Behavioral Tests for Associative Learning in Caenorhabditis elegans | Springer Nature Experiments [experiments.springernature.com]

- 9. Quantification of Phytophthora palmivora Infection in Barley and Related Monocot Roots | Springer Nature Experiments [experiments.springernature.com]

- 10. Ascaroside Signaling is Widely Conserved Among Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Ascaroside Ascr#18: A Nematode-Derived Elicitor of Plant Immunity

An In-depth Technical Guide on the Discovery, Natural Sources, and Mechanism of Action of a Key Nematode Signaling Molecule

Authored by: Gemini

November 2025

Abstract

Ascaroside Ascr#18, a conserved signaling molecule from the ascaroside family of nematode pheromones, has emerged as a significant modulator of plant-pathogen interactions. Initially identified for its role in nematode development and behavior, this compound is now recognized as a potent Nematode-Associated Molecular Pattern (NAMP) that elicits broad-spectrum disease resistance in a variety of plant species. This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthesis of this compound. It further details the molecular mechanisms of this compound perception and signaling in plants, leading to the activation of defense responses. This document is intended for researchers, scientists, and drug development professionals in the fields of plant science, nematology, and agricultural biotechnology.

Discovery and Natural Sources of Ascaroside this compound

The discovery of ascarosides as signaling molecules originated from studies on the model nematode Caenorhabditis elegans, where they were found to regulate developmental diapause and mating behavior. Subsequent research revealed that this family of glycolipid molecules is evolutionarily conserved across the Nematoda phylum.

This compound was identified as the most abundant and widely conserved ascaroside produced by a range of economically important plant-parasitic nematodes.[1][2] Mass spectrometry-based analyses of nematode exudates have confirmed the presence of this compound in genera such as:

The consistent production of this compound by these diverse plant-parasitic nematodes suggests its fundamental role in their biology and its subsequent recognition by host plants as a signal of nematode presence.

This compound-Mediated Plant Defense Signaling

Plants have evolved sophisticated surveillance systems to detect potential threats, including the recognition of conserved microbial molecules known as Microbe-Associated Molecular Patterns (MAMPs). This compound is the first identified NAMP, activating a signaling cascade that results in broad-spectrum resistance to viruses, bacteria, fungi, oomycetes, and even other nematodes.[3][4][5]

Two primary signaling pathways have been elucidated for this compound-induced plant immunity:

MAMP-Triggered Immunity (MTI) Pathway

Similar to the perception of bacterial flagellin or fungal chitin, this compound is recognized by a plant cell surface receptor. This recognition event initiates a canonical MAMP-triggered immunity (MTI) response characterized by:

-

Activation of Mitogen-Activated Protein Kinases (MAPKs): this compound treatment leads to the rapid phosphorylation and activation of MAPKs, key signaling components in plant defense.[5]

-

Induction of Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling: These phytohormones are central to the regulation of plant defense pathways. This compound treatment results in the upregulation of genes involved in SA and JA biosynthesis and signaling.[1]

-

Expression of Defense-Related Genes: The activation of MAPK and hormone signaling cascades culminates in the transcriptional upregulation of a suite of defense-related genes, such as Pathogenesis-Related (PR) genes.[2]

Auxin Signaling Suppression Pathway

Recent studies have unveiled a novel mechanism of this compound-mediated defense that operates through the suppression of auxin signaling.[6] Plant-parasitic nematodes are known to manipulate host auxin pathways to facilitate the formation of feeding sites. By downregulating auxin transport and signaling genes, this compound interferes with this manipulation, thereby hindering nematode establishment and development.[6] This mode of action appears to be distinct from the canonical MTI pathway and does not involve a reactive oxygen species (ROS) burst.[6]

Quantitative Data on this compound Activity

The biological activity of this compound is concentration-dependent, with effective concentrations ranging from nanomolar to micromolar levels for inducing plant defense responses.

| Plant Species | Pathogen | This compound Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | Pseudomonas syringae | 1 µM | Reduced bacterial growth | [7] |

| Arabidopsis thaliana | Turnip Crinkle Virus | 1 µM | Reduced viral replication | [7] |

| Arabidopsis thaliana | Heterodera schachtii | 0.001, 0.01, 1 µM | Reduced number of nematodes | [1] |

| Wheat | Puccinia triticina | 0.01 nM - 10 µM | Reduced number of rust pustules | [8][9][10] |

| Soybean | Soybean Mosaic Virus | 2.5 µM - 10 µM | Partial suppression of virus accumulation | [4] |

| Maize | Colletotrichum graminicola | 0.01 µM - 1 µM | Reduced disease symptoms | [4] |

Experimental Protocols

Extraction and Purification of this compound from Nematodes

This protocol is a generalized procedure for the extraction of ascarosides from nematode cultures.

Materials:

-

Nematode culture (liquid or plate-based)

-

M9 buffer

-

Ethanol (190 proof)

-

Methanol

-

Centrifuge and tubes

-

Lyophilizer

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Nematode Collection and Washing:

-

Collect nematodes from liquid culture by centrifugation or from plates by washing with M9 buffer.

-

Wash the nematode pellet multiple times with M9 buffer to remove bacteria and debris.

-

-

Extraction:

-

Homogenize the nematode pellet in methanol or ethanol.

-

Alternatively, for secreted ascarosides, collect the culture supernatant, lyophilize it to dryness, and resuspend in ethanol.[11][12]

-

Incubate the ethanol/methanol suspension with shaking for several hours to overnight.[11]

-

Centrifuge to pellet the nematode debris and collect the supernatant.

-

-

Purification:

-

Concentrate the supernatant using a rotary evaporator.[12]

-

Perform solid-phase extraction (SPE) to partially purify the ascarosides.

-

Further purify this compound using reverse-phase HPLC.

-

-

Identification and Quantification:

-

Confirm the identity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantify the amount of this compound using a standard curve on an LC-MS system.

-

Plant Treatment with this compound for Defense Assays

This protocol describes a general method for treating plants with this compound to assess its impact on disease resistance.

Materials:

-

Arabidopsis thaliana seedlings (or other plant of interest) grown on sterile media.

-

This compound stock solution (in a suitable solvent, e.g., water or DMSO).

-

Sterile water or mock solution (solvent control).

-

Pathogen inoculum (e.g., bacterial suspension, fungal spores).

-

Growth chambers or controlled environment rooms.

Procedure:

-

Plant Growth:

-

Grow seedlings under sterile conditions on agar plates or in a hydroponic system to the desired developmental stage (e.g., 12-day-old Arabidopsis seedlings).[1]

-

-

This compound Treatment:

-

Prepare working solutions of this compound at the desired concentrations in sterile water or the appropriate buffer.

-

Apply the this compound solution to the plant roots by flooding the plates or adding it to the hydroponic solution. For foliar application, spray the leaves until runoff.[4][13]

-

Include a mock treatment with the solvent alone as a control.

-

Incubate the treated plants for a specific period (e.g., 24-48 hours) before pathogen inoculation.[13]

-

-

Pathogen Inoculation:

-

Inoculate the plants with the pathogen of interest using standard methods (e.g., root dipping, leaf infiltration, spray inoculation).

-

-

Disease Assessment:

-

Incubate the inoculated plants under conditions conducive to disease development.

-

Assess disease symptoms and quantify pathogen growth at specific time points post-inoculation.

-

Western Blot Analysis of MAPK Activation

This protocol outlines the steps for detecting the phosphorylation of MAPKs in plant tissues following this compound treatment.

Materials:

-

Plant tissue treated with this compound and mock control.

-

Liquid nitrogen.

-

Protein extraction buffer.

-

Bradford assay reagents.

-

SDS-PAGE gels and running buffer.

-

Western blotting apparatus and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Harvest plant tissue at various time points after this compound treatment and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and resuspend in protein extraction buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging:

-

Detect the signal using an appropriate imaging system. An increase in the signal for the phosphorylated MAPK bands in the this compound-treated samples compared to the mock control indicates MAPK activation.

-

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol provides a method for quantifying the expression of defense-related genes in response to this compound treatment.

Materials:

-

Plant tissue treated with this compound and mock control.

-

Liquid nitrogen.

-

RNA extraction kit or TRIzol reagent.

-

DNase I.

-

Reverse transcription kit.

-

SYBR Green or probe-based qPCR master mix.

-

qRT-PCR instrument.

-

Gene-specific primers for target and reference genes.

Procedure:

-

RNA Extraction and DNase Treatment:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or TRIzol reagent.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Set up the qRT-PCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the reactions in a qRT-PCR instrument using a standard cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of one or more stable reference genes.[16]

-

Conclusion and Future Perspectives

Ascaroside this compound represents a fascinating example of a small molecule that bridges the chemical communication of nematodes with the innate immune system of plants. Its role as a conserved NAMP opens up new avenues for the development of novel, environmentally friendly strategies for crop protection. By activating the plant's own defense mechanisms, this compound and its derivatives have the potential to provide broad-spectrum resistance against a wide range of agricultural pests and diseases.

Future research in this area will likely focus on:

-

Identifying and characterizing additional plant receptors for ascarosides.

-

Elucidating the downstream signaling components and their interplay in greater detail.

-

Optimizing the application of ascarosides for agricultural use, including formulation and delivery methods.

-

Investigating the potential for synergistic effects when combined with other known plant defense elicitors.

The continued exploration of the intricate chemical dialogue between plants and nematodes, exemplified by the this compound interaction, holds immense promise for the future of sustainable agriculture.

References

- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BugBitten Every nematode has an ascaroside lining [blogs.biomedcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The nematode signaling molecule this compound induces prepenetration defenses in wheat against a leaf rust fungus [jlupub.ub.uni-giessen.de]

- 11. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CA2907470A1 - Compositions and methods for modulating immunity in plants - Google Patents [patents.google.com]

- 14. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 15. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]

- 16. pubcompare.ai [pubcompare.ai]

Ascr#18 as a Nematode-Associated Molecular Pattern (NAMP).

An In-depth Technical Guide to Ascr#18 as a Nematode-Associated Molecular Pattern (NAMP)

Executive Summary

Ascaroside #18 (this compound) is an evolutionarily conserved signaling molecule and the most abundant pheromone produced by plant-parasitic nematodes[1][2]. It is the first identified Nematode-Associated Molecular Pattern (NAMP), a class of molecules that plants recognize to initiate immune responses[3][4][5][6]. Perception of this compound at concentrations ranging from picomolar to micromolar can induce broad-spectrum resistance against a wide array of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes themselves, in both monocot and dicot plants[1][7]. This guide provides a comprehensive technical overview of this compound, detailing its signaling pathways, the quantitative effects on plant immunity, and the experimental protocols used to elucidate its function. The information is intended for researchers, scientists, and drug development professionals working in plant science and agriculture.

Recognition and Signaling Pathways of this compound

The plant's perception of this compound triggers a complex immune response that is understood to operate through at least three distinct, potentially parallel, mechanisms: a canonical Pattern-Triggered Immunity (PTI) pathway, a non-canonical pathway involving auxin signaling suppression, and a "semiotic defense" pathway based on metabolic editing.

Canonical Pattern-Triggered Immunity (PTI)

Initial research established that this compound elicits hallmark features of PTI. This pathway involves the recognition of this compound by a cell-surface receptor, which initiates a signaling cascade leading to broad-spectrum defense.

-

Perception : this compound is perceived by the Leucine-Rich Repeat (LRR) receptor kinase NILR1 (Nematode-Induced Leucine-Rich Repeat 1)[3][5].

-

Downstream Signaling : This recognition activates mitogen-activated protein kinases (MAPKs), key components in MAMP signaling[1][3][7].

-

Hormonal Pathways : The signal is further transduced through salicylic acid (SA) and jasmonic acid (JA) signaling pathways[1][3][6][7].

-

Immune Response : This cascade culminates in the expression of defense-related genes (e.g., PR-1, PDF1.2, FRK1) and enhanced resistance to pathogens[1][5].

Non-Canonical Resistance via Auxin Suppression

More recent studies have revealed a non-canonical defense mechanism that is independent of classical PTI hallmarks like reactive oxygen species (ROS) bursts or defense gene activation[3][8][9]. This pathway enhances resistance, particularly to cyst nematodes, by modulating plant hormone signaling.

-

Mechanism : this compound treatment leads to the downregulation of auxin transport and signaling genes, such as AUX1, SAUR69, and IAA27[5][8][10].

-

NILR1 Independence : This downregulation of auxin-related genes occurs independently of the NILR1 receptor[8][10].

-

Effect : Nematodes rely on manipulating host auxin signaling to establish their feeding sites (syncytia)[5][8]. By suppressing auxin signaling, this compound impairs the development of these feeding sites, thereby reducing nematode susceptibility[8][9].

Semiotic Defense via Metabolic Editing

Plants can metabolically alter this compound, converting it into a different ascaroside that functions as a repellent. This represents a "semiotic defense" strategy that runs in parallel to conventional immunity[4].

-

Conversion : Plants utilize the peroxisomal β-oxidation pathway to metabolically edit the C11 ascaroside this compound into the shorter-chain C5 variant, ascr#9[3][5][6].

-

Repellent Signal : While this compound can be an attractant to nematodes, the metabolic product ascr#9 acts as a deterrent, actively repelling root-knot nematodes from the roots[3][6].

-

Dual Function : This metabolic shift creates a chemical environment that is hostile to invading nematodes, complementing the internal immune responses triggered by this compound perception[4][6].

Quantitative Data on this compound-Induced Resistance

The application of this compound has been shown to quantitatively reduce disease and pest susceptibility across a range of plant-pathogen systems.

Table 1: Effect of this compound on Nematode Infection

| Plant Species | Nematode Species | This compound Concentration | Measured Effect | Quantitative Result |

| Arabidopsis thaliana | Heterodera schachtii (Cyst) | 10 nM | Number of Females | Significant reduction in infection[1] |

| Arabidopsis thaliana | Meloidogyne incognita (Root-knot) | 10 nM | Number of Galls | Significant reduction in infection[1] |

| Arabidopsis thaliana | H. schachtii | 0.001, 0.01, 1 µM | Number of Females | Significant reduction at all concentrations[5][11] |

| Arabidopsis thaliana | H. schachtii | 0.001, 0.01, 1 µM | Female & Syncytia Size | Significantly smaller females and syncytia[5][11] |

Table 2: Effect of this compound on Microbial Pathogen Infection

| Plant Species | Pathogen | This compound Concentration | Measured Effect | Quantitative Result |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato | 1 µM (root treatment) | Bacterial Growth (cfu/cm²) | ~10-fold reduction |

| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM (root treatment) | Viral Coat Protein Level | Significant reduction in local and systemic leaves[1] |

| Barley | Blumeria graminis f. sp. hordei | 1 µM (leaf spray) | Fungal Pustules | ~50% reduction in pustules[1] |

| Wheat | Puccinia triticina (Leaf Rust) | 0.01 nM - 1 µM (leaf spray) | Fungal Pustules | Significant reduction in uredinia formation[12][13] |

Experimental Protocols

The following are summaries of key methodologies used to study the effects of this compound.

General Plant Treatment with this compound

-

Objective : To prime plants with this compound before pathogen or pest challenge.

-

Materials : this compound stock solution (typically in ethanol), sterile water, plant growth medium (e.g., KNOP medium for Arabidopsis), pots or plates.

-

Procedure :

-

Prepare working solutions of this compound at desired concentrations (e.g., 10 nM, 1 µM) by diluting the stock in sterile water or a buffer. An equivalent concentration of the solvent (e.g., 0.1% ethanol) is used for mock/control treatments[1][12].

-

Root Treatment : For soil-grown plants, pots are placed in trays containing the this compound solution for a set duration (e.g., 24-48 hours)[1]. For plate-grown seedlings, the solution is added directly to the growth medium[1].

-

Leaf Spraying : Plants are sprayed with the this compound solution until runoff, typically 24-48 hours before inoculation. A surfactant (e.g., 0.02% Tween-20) may be included[1][12].

-

Leaf Infiltration : A needleless syringe is used to gently infiltrate the this compound solution into the apoplast of the leaf tissue[1].

-

Nematode Infection Assay (H. schachtii on Arabidopsis)

-

Objective : To quantify the effect of this compound pretreatment on nematode susceptibility.

-

Procedure :

-

Grow Arabidopsis seedlings (e.g., Col-0 ecotype) on a suitable medium for 12 days[5].

-

Pre-treat seedlings with this compound solution (e.g., 1 µM) or a mock solution for 24 hours[5][11].

-

Inoculate each seedling with a suspension of freshly hatched, surface-sterilized infective second-stage juveniles (J2s) (e.g., 60-80 J2s per plant)[1][5].

-

Incubate the plants under standard growth conditions.

-

At 12-14 days post-inoculation (dpi), count the number of developed females on the roots using a stereomicroscope[5][11]. At 14 dpi, measure the size of females and their associated syncytia using imaging software[5][11].

-

MAPK Activation Assay

-

Objective : To detect the phosphorylation of MAPKs as an indicator of PTI activation.

-

Procedure :

-

Treat plant tissue (e.g., leaf discs) with this compound solution (e.g., 1 µM) or a mock solution[1].

-

Collect samples at various time points post-treatment (e.g., 0, 5, 15, 30 minutes).

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder[1].

-

Extract total proteins using an appropriate SDS buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Perform immunoblot analysis using a primary antibody specific to the phosphorylated form of MAPKs (e.g., anti-phospho-p44/42 MAPK)[1].

-

Use a secondary antibody conjugated to a reporter enzyme (e.g., HRP) for chemiluminescent detection. An increase in the signal indicates MAPK activation.

-

Gene Expression Analysis (RT-qPCR)

-

Objective : To measure changes in the transcript levels of defense or signaling genes.

-

Procedure :

-

Treat plants with this compound or a mock solution as described above.

-

Harvest tissue at specific time points (e.g., 6 hours post-treatment for auxin genes)[5].

-

Extract total RNA from the tissue.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using gene-specific primers for target genes (e.g., AUX1, IAA27, PR-1) and a reference/housekeeping gene (e.g., β-tubulin, UBQ10) for normalization[1][5][10].

-

Calculate the relative fold change in gene expression using a method like the 2-ΔΔCt analysis.

-

Experimental Workflow Visualization

The general logic for assessing this compound's protective effects follows a consistent workflow.

References

- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BugBitten Every nematode has an ascaroside lining [blogs.biomedcentral.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

Understanding the function of Ascr#18 in plant-nematode interactions.

An In-depth Technical Guide to the Function of Ascr#18 in Plant-Nematode Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction